molecular formula C13H11NO3 B064298 (2'-Nitro[1,1'-biphenyl]-4-yl)methanol CAS No. 159815-76-6

(2'-Nitro[1,1'-biphenyl]-4-yl)methanol

Cat. No. B064298
M. Wt: 229.23 g/mol
InChI Key: GPXIDJYKHUWNSB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(2’-Nitro[1,1’-biphenyl]-4-yl)methanol” can be inferred from its name. It likely contains a biphenyl core with a nitro group attached to one of the phenyl rings and a methanol group attached to the other .

Scientific Research Applications

  • Photochemical Reactions :

    • Patel & Boyer (1980) discussed the photolysis of 1-nitro-2-phenylnaphthalene in methanol, yielding various products through isomerization and oxidative coupling processes, relevant to environmental chemistry (Patel & Boyer, 1980).
  • Chemical Synthesis :

    • Prasad et al. (2020) synthesized 2,4-disubstituted quinoline derivatives including "(2-(2-nitrophenyl)quinolin-4-yl)methanol," highlighting its use in creating novel chemical compounds (Prasad et al., 2020).
  • Catalysis and Reaction Mechanisms :

    • Sarki et al. (2021) explored the use of methanol in catalysis, potentially relevant to reactions involving nitro-substituted compounds like "(2'-Nitro[1,1'-biphenyl]-4-yl)methanol" (Sarki et al., 2021).
  • Material Science :

    • Niu, Zhao, & Lan (2016) investigated the electrocatalytic properties of palladium deposits on nickel foam in methanol, a study indirectly related to the electrochemical applications of nitro-substituted compounds (Niu, Zhao, & Lan, 2016).
  • Pharmaceutical and Biological Applications :

    • Giomi, Alfini, & Brandi (2011) reported on "(2-pyridyl)phenyl methanol" as a hydrogen donor in the reduction of nitro aromatic compounds, which can be associated with pharmaceutical synthesis involving nitro-substituted biphenyl compounds (Giomi, Alfini, & Brandi, 2011).

properties

IUPAC Name

[4-(2-nitrophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXIDJYKHUWNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618659
Record name (2'-Nitro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2'-Nitro[1,1'-biphenyl]-4-yl)methanol

CAS RN

159815-76-6
Record name (2'-Nitro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Bahta, TR Burke Jr - ChemMedChem, 2011 - Wiley Online Library
The pathogenicity of Yersinia pestis relies on several effector proteins including YopH, a protein tyrosine phosphatase (PTP). We previously screened a library of analogues based on …

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